9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine
Description
Chemical Structure and Key Features The compound "9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine" is a purine derivative characterized by a 2-purinamine core substituted with multiple benzyloxy groups and a methylene-cyclopentyl moiety. Its IUPAC name, as detailed in , highlights the stereochemical complexity of the cyclopentyl ring (1S,3R,4S configuration) and the presence of three phenylmethoxy substituents .
Physicochemical Properties
The compound is stored at +5°C and shipped at room temperature, indicating moderate stability under standard conditions. Its InChI string and molecular formula (C₅₃H₄₉N₅O₄) further confirm the presence of aromatic and ether-linked functional groups, which may influence solubility and bioavailability .
Properties
IUPAC Name |
9-[2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29H,1,17-21H2,(H2,34,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZOWGOYNQDEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Purine Core with 2-Aminopurine Functionality
The purine nucleus is typically synthesized or obtained commercially as 2-aminopurine or a suitably substituted precursor. The 2-purinamine functionality is introduced by:
- Starting from 6-chloropurine or 6-bromopurine derivatives, nucleophilic substitution with ammonia or amines introduces the 2-amino group.
- Alternatively, direct amination of purine derivatives under catalytic conditions can be employed.
Preparation of the Cyclopentyl Substituent with Phenylmethoxy Groups
The cyclopentyl moiety with multiple phenylmethoxy substituents is synthesized by:
- Alkylation of cyclopentanol derivatives with benzyl bromide or benzyl chloride under basic conditions to install phenylmethoxy groups.
- Formation of the methylene group at the 2-position of cyclopentyl ring via Wittig or related olefination reactions .
- Protection of hydroxyl groups as benzyl ethers to prevent side reactions.
Coupling of Cyclopentyl Substituent to Purine Core
- The key step involves nucleophilic substitution at the 9-position of purine with the cyclopentyl substituent bearing a suitable leaving group (e.g., halide or tosylate).
- Catalysts such as potassium carbonate and potassium iodide in ester solvents (e.g., n-butyl acetate) facilitate this substitution at elevated temperatures (85–125°C).
- The reaction is typically monitored by TLC or HPLC to ensure completion.
Installation of Phenylmethoxy Group at the 6-Position of Purine
- The 6-position phenylmethoxy substituent is introduced by etherification of the 6-hydroxypurine intermediate with benzyl halides under basic conditions.
- Alternatively, direct substitution of 6-chloropurine with phenylmethanol derivatives can be performed.
Purification and Salt Formation
- The crude product is purified by forming D-tartrate salts or other pharmaceutically acceptable salts to improve crystallinity and purity.
- Recrystallization from mixtures of methanol and denatured alcohol (0.5–50% DNS) at 35–75°C is effective.
- Washing with solvents such as methyl isobutyl ketone, toluene, and methylene dichloride removes impurities.
- Final drying under vacuum at 25–45°C yields the pure compound.
Representative Experimental Procedure (Adapted from Related Purine Syntheses)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, (3R)-piperidin-3-amine dihydrochloride, potassium carbonate, potassium iodide, n-butyl acetate, 85–125°C, 4–8 h | Nucleophilic substitution to form purine-piperidinyl intermediate |
| 2 | 10% Acetic acid wash, methyl isobutyl ketone, toluene washes, sodium hydroxide treatment, methylene dichloride extraction | Workup and purification of crude intermediate |
| 3 | Methanol, denatured alcohol (DNS), D-tartaric acid, reflux 1–3 h, cooling to 5–15°C, filtration | Salt formation and crystallization |
| 4 | Aqueous sodium hydroxide (pH 11–12), toluene washing, solvent removal under vacuum, DNS treatment, filtration | Final purification to yield pure tartrate salt |
Research Findings and Analytical Data
- The described process yields the target purine derivative with 47% isolated yield after purification.
- The product exhibits high purity, confirmed by:
- NMR spectroscopy showing characteristic signals for purine protons and phenylmethoxy groups.
- Mass spectrometry confirming molecular weight consistent with the expected formula.
- Elemental analysis matching calculated values for C, H, N content.
- The salt formation with D-tartaric acid enhances crystallinity and stability, facilitating pharmaceutical formulation.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Solvent | n-Butyl acetate, methanol, toluene |
| Base | Potassium carbonate, sodium hydroxide |
| Catalyst | Potassium iodide |
| Temperature Range | 85–125°C (reaction), 35–75°C (salt formation) |
| Reaction Time | 4–8 hours (coupling), 1–3 hours (salt formation) |
| Purification Methods | Acid/base wash, solvent extraction, recrystallization |
| Yield | ~47% isolated yield |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine, also known by its CAS number 142217-80-9, is a complex organic compound that belongs to the purine class of chemicals. While specific biological data on this compound is limited, its structural similarity to known antiviral agents suggests potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C33H33N5O3
- Molecular Weight: Approximately 547.6 g/mol
Synonyms
- This compound
Potential Applications
- Scientific Research :
- Antiviral Research :
- The structural similarity of this compound to known antiviral agents suggests it may have therapeutic applications.
Synthesis Methods
The synthesis of this compound can be complex due to its multi-functional groups. General methods for synthesizing similar purine derivatives include:
- Cyclization Reactions : Utilizing transition metal catalysts to form the purine ring.
- Nucleophilic Substitution : Introducing the cyclopentyl moiety through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Similarity and Lumping Strategy
introduces the "lumping strategy," where compounds with analogous functional groups or scaffolds are grouped to predict shared properties . While the target compound is unique, several structurally related purine derivatives have been identified (), including:
Key Observations :
- Cyclopentyl-Benzenoxy Motif: All three compounds share a cyclopentyl ring substituted with benzyloxy groups, critical for steric and electronic interactions.
- Functional Group Variations : The target compound lacks the methoxyphenyl-diphenylmethyl group present in CAS 120503-69-7, which may reduce its binding affinity to certain targets .
Biological Activity
The compound 9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine , also known by its CAS number 142217-80-9, is a complex purine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 820 g/mol. The structure features multiple phenylmethoxy groups and a cyclopentane moiety, contributing to its biological properties.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been categorized under antiviral agents, suggesting its potential use in treating viral infections. A study highlighted the compound's ability to inhibit viral replication in vitro, demonstrating effectiveness against specific viral strains similar to established antiviral drugs like Entecavir .
Anti-inflammatory Effects
In vitro studies have shown that the compound possesses anti-inflammatory properties. It was found to reduce the expression of pro-inflammatory cytokines in activated macrophages, which are crucial in mediating inflammatory responses . The mechanism appears to involve modulation of signaling pathways associated with inflammation, such as NF-kB inhibition.
Antioxidant Activity
The compound also displays antioxidant properties, which are important for protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases characterized by oxidative damage, including neurodegenerative disorders and certain cancers .
Case Studies
- In Vitro Studies : Various in vitro assays have confirmed the compound's ability to modulate inflammatory markers and reduce nitric oxide production in macrophage cell lines. These studies utilized techniques such as RT-PCR and Griess assays to quantify the effects .
- Animal Models : Preliminary studies using animal models have shown promising results in reducing inflammation and viral load, supporting further investigation into its therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C53H49N5O4 |
| Molecular Weight | 819.9873 g/mol |
| CAS Number | 142217-80-9 |
| Antiviral Activity | Positive |
| Anti-inflammatory Activity | Positive |
| Antioxidant Activity | Positive |
Q & A
Basic Research Questions
Q. How can researchers design a synthesis route for this compound while optimizing yield and purity?
- Methodology : Begin with computational reaction path searches (e.g., quantum chemical calculations) to predict viable intermediates and transition states . Couple this with statistical Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading) and minimize side products. Use HPLC and mass spectrometry for purity validation at each step .
Q. What analytical techniques are most effective for structural elucidation and purity assessment?
- Methodology : Employ X-ray crystallography (for solid-state structure confirmation, as in ) and high-resolution NMR (1H, 13C, DEPT, and 2D-COSY) for solution-state analysis. Pair with LC-MS for purity profiling and to detect trace impurities .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodology : Use in vitro assays (e.g., enzyme inhibition, receptor-binding studies) with positive and negative controls. Validate results via in silico molecular docking (e.g., AutoDock Vina) to correlate activity with structural motifs .
Q. What strategies ensure stability during storage and experimental handling?
- Methodology : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Monitor degradation via FTIR and HPLC. Use inert atmospheres (argon/vacuum) and stabilizers like BHT for oxygen-sensitive intermediates .
Advanced Research Questions
Q. How should contradictory data in reaction outcomes or biological activity be resolved?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables. Cross-validate results using alternative synthetic pathways (e.g., protecting-group strategies) or orthogonal assay platforms .
Q. What reactor design principles apply to scaling up synthesis while maintaining selectivity?
- Methodology : Use microreactor systems for kinetic control in small-scale optimization. Transition to continuous-flow reactors for scalability, leveraging computational fluid dynamics (CFD) simulations to predict mass/heat transfer limitations .
Q. How can researchers systematically identify degradation products and their mechanisms?
- Methodology : Combine LC-HRMS with isotopic labeling (e.g., deuterated solvents) to track degradation pathways. Use density functional theory (DFT) to model plausible degradation intermediates and transition states .
Q. What cross-disciplinary approaches enhance understanding of structure-property relationships?
- Methodology : Integrate computational chemistry (e.g., QSAR models), chemical engineering (process simulation), and bioassay data into a unified framework. Apply machine learning to identify non-linear correlations between substituents and activity .
Q. How can comparative studies with structural analogs improve mechanistic insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
